Cap-dependent endonuclease-IN-8

influenza antiviral orthomyxovirus

Researchers studying influenza replication face challenges with resistance to first-generation CEN inhibitors like baloxavir. Compound I-196 (Cap-dependent endonuclease-IN-8) offers a distinct dibenzothiepine scaffold for probing alternative binding interactions and resistance pathways. - ≥98% purity for enzymatic assays & phenotypic screening - Active against influenza A, B & C (pan-orthomyxovirus tool) - Ideal for scaffold-hopping campaigns and reference standard use

Molecular Formula C29H23F2N3O6S
Molecular Weight 579.6 g/mol
Cat. No. B12427906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCap-dependent endonuclease-IN-8
Molecular FormulaC29H23F2N3O6S
Molecular Weight579.6 g/mol
Structural Identifiers
SMILESCOC(=O)OCOC1=C2C(=O)N3C4CC(C3N(N2C=CC1=O)C5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F)C=C4
InChIInChI=1S/C29H23F2N3O6S/c1-38-29(37)40-14-39-26-21(35)10-11-32-25(26)28(36)33-16-7-6-15(12-16)27(33)34(32)24-17-8-9-20(30)23(31)19(17)13-41-22-5-3-2-4-18(22)24/h2-11,15-16,24,27H,12-14H2,1H3/t15-,16+,24+,27-/m1/s1
InChIKeyKTKPRWQWDFILGH-ZVNBPAIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cap-dependent endonuclease-IN-8 Baseline Profile


Cap-dependent endonuclease-IN-8 is a synthetic small-molecule inhibitor of the viral cap-dependent endonuclease (CEN) enzyme, a key component of the polymerase complex required for influenza virus replication via the 'cap-snatching' mechanism. Identified as compound I-196 in patent CN111410661A, this compound is reported to inhibit the replication of orthomyxoviruses, including influenza A, influenza B, and influenza C . It is supplied for research purposes with a purity typically specified at ≥98% and is part of a broader class of CEN inhibitors under investigation for antiviral applications [1].

Target Cap-dependent endonuclease (CEN)
Activity Profile Reported to inhibit influenza A, B, C replication
Scaffold Dibenzothiepine-based polycyclic structure

Non-Substitutability of Cap-dependent endonuclease-IN-8


In the development and procurement of CEN inhibitors, simple substitution based on class is not scientifically valid due to marked differences in target specificity, resistance profiles, and physicochemical properties. While the therapeutic class is validated by approved drugs like baloxavir, distinct chemical scaffolds (e.g., dibenzothiepine derivatives versus polycyclic pyridones) lead to divergent binding interactions and susceptibility to specific resistance mutations . In the context of Cap-dependent endonuclease-IN-8, substitution with a generic CEN inhibitor—or even a close analog from the same patent family—would alter critical parameters such as spectrum of activity across influenza types and the potential for cross-resistance. As such, direct procurement of this specific compound is essential for maintaining experimental consistency and exploring structure-specific mechanisms not addressable by other tool compounds [1].

Chemotype Divergence

Distinct dibenzothiepine scaffold vs. pyridone-based inhibitors may alter binding interactions and resistance susceptibility.

Activity Spectrum Shift

Generic substitution risks losing influenza C activity; baloxavir and pimodivir profiles differ.

Resistance Profile Uncertainty

Mutations selected against other CEN inhibitors may not cross-react with IN-8, complicating class-level assumptions.

Cap-dependent endonuclease-IN-8 Evidence Guide


Broad-Spectrum Orthomyxovirus Activity

Cap-dependent endonuclease-IN-8 is reported to inhibit replication of orthomyxoviruses including influenza A, B, and C . This contrasts with many CEN inhibitors, such as baloxavir and pimodivir, which show efficacy primarily against influenza A and B viruses . While specific IC50 values are not publicly disclosed for IN-8, the inclusion of influenza C in its claimed activity profile represents a differential feature relevant for pan-orthomyxovirus research. Comparators like pimodivir are known to be inactive against influenza B and C due to PB2 subunit specificity [1].

Influenza Spectrum
Reported (qualitative)
Inhibits A, B, C (claimed)
IN-8 vs Baloxavir (A,B) / Pimodivir (A only)
Supports pan-orthomyxovirus screening context
Quantitative IC50 data not published
influenza antiviral orthomyxovirus

Dibenzothiepine Scaffold vs. Baloxavir

Cap-dependent endonuclease-IN-8 features a complex polycyclic structure incorporating a dibenzothiepine moiety (C29H23F2N3O6S, MW 579.57) . This scaffold differs substantially from baloxavir, which is based on a pyridone carboxamide core. SAR studies on dibenzothiepine-containing CEN inhibitors indicate that modifications to this hydrophobic scaffold can significantly alter enzyme binding affinity and antiviral potency, with derivatives showing IC50 values ranging from 1.46 μM to >50 μM depending on substituent patterns [1]. While direct potency data for IN-8 is not published, its distinct chemotype provides a unique tool for studying alternative binding modes within the CEN active site and exploring SAR around a non-baloxavir scaffold .

Scaffold Class
Class-level inference
Dibenzothiepine (MW 579.57)
IN-8 vs Baloxavir acid (pyridone, MW 483.49)
Enables SAR studies on non-baloxavir chemotype
Potency data for IN-8 not available
medicinal chemistry structure-activity relationship drug design

High-Purity Reference Standard

Commercial suppliers offer Cap-dependent endonuclease-IN-8 with a specified purity of ≥98% as determined by HPLC . This level of purity is comparable to that of established reference standards such as baloxavir, which is also supplied at ≥98% purity for research use . High purity is critical for minimizing off-target effects in cell-based assays and ensuring that observed antiviral activity can be confidently attributed to the compound itself rather than impurities. The availability of a defined purity standard facilitates cross-study reproducibility and reduces experimental variability.

Purity (HPLC)
Data to verify
≥98%
Meets research reference standard criteria
Supplier specification; lot-dependent verification advised
quality control reference standard reproducibility

Cap-dependent endonuclease-IN-8 Application Scenarios


Broad-Spectrum Orthomyxovirus Screening

This compound is most appropriately utilized in phenotypic or target-based assays designed to screen for antiviral activity against a panel of orthomyxoviruses. Given its claimed activity against influenza A, B, and C, it serves as a valuable tool for pan-orthomyxovirus studies, particularly when exploring mechanisms of viral replication that are conserved across influenza types. Researchers can employ IN-8 as a reference inhibitor to benchmark the activity of novel compounds or to investigate the role of CEN in the life cycle of influenza C, which is less well-characterized compared to influenza A and B.

SAR Studies and Scaffold Hopping

Cap-dependent endonuclease-IN-8 is a suitable chemical probe for medicinal chemistry efforts aimed at developing next-generation CEN inhibitors. Its distinct dibenzothiepine-based scaffold provides a departure from the well-studied pyridone chemotype of baloxavir, enabling scaffold-hopping campaigns and the exploration of alternative binding interactions. By using IN-8 as a starting point, researchers can systematically modify its structure to map critical pharmacophoric elements and develop analogs with improved potency, selectivity, or resistance profiles.

Reference Standard for Assay Development

With a specified purity of ≥98%, Cap-dependent endonuclease-IN-8 can be employed as a reference standard in the development and validation of CEN enzymatic assays, such as fluorescence-based or FRET-based endonuclease activity assays. Its defined purity and chemical identity ensure consistent performance across experiments, facilitating the establishment of robust, reproducible assay conditions for high-throughput screening of compound libraries.

Resistance Mechanism Profiling

Given the emergence of resistance to first-in-class CEN inhibitors like baloxavir, IN-8 provides an alternative chemical tool for probing resistance pathways. By comparing the resistance profiles of influenza viruses selected against IN-8 with those selected against baloxavir, researchers can identify mutation-specific vulnerabilities and inform the design of inhibitors with higher barriers to resistance. This application is particularly relevant for academic and industrial groups focused on antiviral drug discovery.

Application
Selection Property
Validation Focus
Broad-Spectrum Orthomyxovirus Screening
Reported activity profile across influenza A, B, C
Pan-orthomyxovirus replication inhibition endpoints
SAR Studies & Scaffold Hopping
Dibenzothiepine-based scaffold distinct from pyridones
Structure-activity relationship and binding mode exploration
Reference Standard for Assay Development
High-purity specification (vendor)
Assay consistency and inter-experiment reproducibility
Resistance Mechanism Profiling
Alternative chemotype for cross-resistance studies
Mutation-specific resistance pathway mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


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